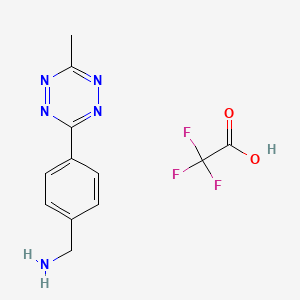

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate

Description

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate is a bioorthogonal reagent widely used in inverse electron-demand Diels-Alder (IEDDA) "click" chemistry. The compound consists of a methyl-substituted tetrazine core linked to a phenylmethanamine group, protonated as a trifluoroacetate (TFA) salt. Its synthesis involves reductive amination of (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanaminium trifluoroacetate with aldehydes (e.g., 4-fluorobenzaldehyde) in acetonitrile using sodium triacetoxyborohydride . This TFA salt form enhances solubility in organic solvents, making it suitable for applications in radiochemistry, drug delivery, and live-cell imaging .

Properties

IUPAC Name |

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5.C2HF3O2/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;3-2(4,5)1(6)7/h2-5H,6,11H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYIRFCVYDDWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine 2,2,2-trifluoroacetate is a compound derived from tetrazine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 1466420-02-9

- Molecular Formula : C12H12F3N5O2

- Molecular Weight : 303.25 g/mol

The structure features a tetrazine ring which contributes to its reactivity and biological properties. The trifluoroacetate moiety enhances solubility and stability in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazine derivatives. For instance, compounds similar to (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine have demonstrated significant antibacterial and antifungal activities. In a comparative study with commercial antibiotics, tetrazine derivatives exhibited superior efficacy against various bacterial strains including E. coli and Staphylococcus aureus .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Tetrazine Derivative | Antibacterial | 62.5 (E. coli) |

| Tetrazine Derivative | Antifungal | 78.12 (C. albicans) |

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazine derivatives have also been documented. In vitro assays showed that these compounds could significantly reduce pro-inflammatory cytokines in human cell lines . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Research indicates that tetrazine derivatives may possess anticancer properties. A study reported that certain derivatives inhibited the proliferation of cancer cell lines such as HeLa and A549 with IC50 values indicating potent activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

- Synthesis and Testing : A recent synthesis of a related compound demonstrated high antibacterial activity compared to standard treatments. The study involved synthesizing various derivatives and testing their efficacy against resistant strains .

- Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. This modeling helps in understanding the structure-activity relationship (SAR) of tetrazines .

Comparison with Similar Compounds

Structural Analogues and Salt Forms

[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine Hydrochloride

- Structure : Same tetrazine-amine core but with a hydrochloride (HCl) counterion.

- Molecular Weight : 237.69 g/mol (C₁₀H₁₂ClN₅) .

- Key Differences: Solubility: The HCl salt exhibits higher water solubility compared to the TFA salt, which is more soluble in polar aprotic solvents like acetonitrile . Stability: HCl salts are less hygroscopic, offering better long-term storage stability under ambient conditions . Applications: Preferred in aqueous formulations (e.g., nanoparticle drug delivery systems responsive to tumor microenvironments) .

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine Hydrochloride

- Structure : Lacks the methyl substituent on the tetrazine ring.

- Reactivity : The unsubstituted tetrazine is more electron-deficient, leading to faster IEDDA reaction kinetics compared to the methylated derivative .

- Applications : Used in rapid conjugation workflows but may exhibit reduced stability due to higher reactivity .

3-(4-Benzylamino)-1,2,4,5-Tetrazine

- Structure : Features a benzylamine group instead of the phenylmethanamine moiety.

- Synthesis : Produced via oxidation of dihydrotetrazine intermediates, differing from the reductive amination route used for the TFA salt .

- Lipophilicity : Increased hydrophobicity due to the benzyl group, making it suitable for lipid-based drug carriers .

Functional Derivatives

(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol

- Structure : Replaces the amine group with a hydroxyl group.

- Applications : Used for esterification or etherification reactions, enabling conjugation via carboxylic acids or alkyl halides .

4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid

- Structure : Contains a carboxylic acid group instead of the amine.

- Applications : Facilitates amide bond formation with amines, expanding utility in protein labeling .

Physicochemical and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.